molecular formula C7H3BrClIN2 B3196434 7-bromo-4-chloro-3-iodo-2H-indazole CAS No. 1000341-98-9

7-bromo-4-chloro-3-iodo-2H-indazole

Cat. No.: B3196434
CAS No.: 1000341-98-9
M. Wt: 357.37 g/mol
InChI Key: QRLBNZKOAJWBCD-UHFFFAOYSA-N
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Description

7-bromo-4-chloro-3-iodo-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. These compounds are known for their diverse biological activities and are used in various medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-chloro-3-iodo-2H-indazole can be achieved through several methods. One common approach involves the regioselective bromination of 4-chloro-3-iodo-2H-indazole. This process typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the cyclization of 2-azidobenzaldehydes with amines, followed by halogenation. This approach allows for the formation of the indazole core, which is then functionalized with bromine, chlorine, and iodine atoms.

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and halogenation reactions. These processes are optimized for high yield and purity, using automated reactors and controlled reaction conditions. The use of catalysts and solvents is carefully monitored to minimize byproducts and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-chloro-3-iodo-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Substitution: Reagents such as bromine, chlorine, and iodine are used in the presence of catalysts like iron(III) chloride or aluminum chloride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

7-bromo-4-chloro-3-iodo-2H-indazole has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer, inflammation, and infectious diseases.

    Biological Studies: It serves as a probe in biological assays to study enzyme inhibition, receptor binding, and cellular pathways.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 7-bromo-4-chloro-3-iodo-2H-indazole depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. The halogen atoms enhance its binding affinity and selectivity towards molecular targets, such as kinases or G-protein coupled receptors. The compound can also modulate cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-4-chloro-2H-indazole
  • 4-chloro-3-iodo-2H-indazole
  • 7-bromo-3-iodo-2H-indazole

Uniqueness

7-bromo-4-chloro-3-iodo-2H-indazole is unique due to the presence of three different halogen atoms, which confer distinct chemical properties and reactivity. This unique halogenation pattern allows for selective functionalization and enhances its potential in various applications, particularly in medicinal chemistry where multi-targeted approaches are often required.

Properties

IUPAC Name

7-bromo-4-chloro-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLBNZKOAJWBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2C(=C1)Br)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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